molecular formula C14H21NO B14836222 4-(Cyclohexylmethyl)-3-(methylamino)phenol

4-(Cyclohexylmethyl)-3-(methylamino)phenol

Katalognummer: B14836222
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: OUWRRWDZGNOPIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclohexylmethyl)-3-(methylamino)phenol is an organic compound with a complex structure that includes a cyclohexylmethyl group, a methylamino group, and a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)-3-(methylamino)phenol typically involves multiple steps. One common method starts with the preparation of the cyclohexylmethyl group, which is then attached to a phenol derivative. The methylamino group is introduced through a substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclohexylmethyl)-3-(methylamino)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group into a quinone derivative.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(Cyclohexylmethyl)-3-(methylamino)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-(Cyclohexylmethyl)-3-(methylamino)phenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the cyclohexylmethyl and methylamino groups can enhance the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Methylamino)phenol: This compound shares the methylamino and phenol groups but lacks the cyclohexylmethyl group.

    4-(Cyclohexylmethyl)phenol: This compound has the cyclohexylmethyl and phenol groups but lacks the methylamino group.

Uniqueness

4-(Cyclohexylmethyl)-3-(methylamino)phenol is unique due to the presence of all three functional groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

4-(cyclohexylmethyl)-3-(methylamino)phenol

InChI

InChI=1S/C14H21NO/c1-15-14-10-13(16)8-7-12(14)9-11-5-3-2-4-6-11/h7-8,10-11,15-16H,2-6,9H2,1H3

InChI-Schlüssel

OUWRRWDZGNOPIF-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=CC(=C1)O)CC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.